molecular formula C50H106Br2N2 B12845090 N1,N6-Diicosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide

N1,N6-Diicosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide

Cat. No.: B12845090
M. Wt: 895.2 g/mol
InChI Key: REEHETMAUCNYRH-UHFFFAOYSA-L
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Description

N1,N6-Diicosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide is a quaternary ammonium compound with the molecular formula C34H74Br2N2. It is known for its surfactant properties and is used in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N6-Diicosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide typically involves the quaternization of N1,N6-diicosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diamine with an alkylating agent such as methyl bromide. The reaction is carried out in an inert atmosphere at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

N1,N6-Diicosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1,N6-Diicosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.

    Biology: Employed in the study of cell membranes and as an antimicrobial agent.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents and emulsifiers

Mechanism of Action

The mechanism of action of N1,N6-Diicosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide involves its interaction with cell membranes, leading to disruption of membrane integrity. This is primarily due to its surfactant properties, which allow it to insert into lipid bilayers and alter membrane permeability .

Comparison with Similar Compounds

Properties

Molecular Formula

C50H106Br2N2

Molecular Weight

895.2 g/mol

IUPAC Name

icosyl-[6-[icosyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;dibromide

InChI

InChI=1S/C50H106N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-43-47-51(3,4)49-45-41-42-46-50-52(5,6)48-44-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-50H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

REEHETMAUCNYRH-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCCCC.[Br-].[Br-]

Origin of Product

United States

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